molecular formula C19H19FN4O3 B2926916 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207024-29-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2926916
CAS RN: 1207024-29-0
M. Wt: 370.384
InChI Key: KLAKDDLPJRDGIA-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It contains a triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, fluorophenyl group, and acetamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are safe to handle. Without specific information on this compound, it’s impossible to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If the compound shows promise in a particular area, such as medicine or materials science, further studies could be conducted to explore its potential .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-26-17-8-3-13(11-18(17)27-2)9-10-21-19(25)16-12-24(23-22-16)15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAKDDLPJRDGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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